molecular formula C14H15N3O2 B7457196 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one

3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7457196
M. Wt: 257.29 g/mol
InChI Key: VEGOVJRLUWYAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine class of compounds. This compound has been the subject of numerous scientific studies due to its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one involves the inhibition of various cellular pathways that are involved in cancer progression, inflammation, and neurodegeneration. It has been found to inhibit the activity of various enzymes such as matrix metalloproteinases, cyclooxygenase-2, and phosphodiesterase-4, which are involved in cancer progression and inflammation. Moreover, it has been shown to activate the Nrf2-Keap1 pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, it has been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent inhibitory activity against cancer cell lines, anti-inflammatory properties, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in other diseases such as cardiovascular diseases and metabolic disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of derivatives of this compound with improved pharmacological properties could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of piperidine and acetic anhydride. The resulting intermediate is then subjected to cyclization in the presence of phosphorus oxychloride and dimethylformamide to yield the final product.

Scientific Research Applications

3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(16-7-3-1-4-8-16)11-10-15-12-6-2-5-9-17(12)14(11)19/h2,5-6,9-10H,1,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGOVJRLUWYAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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